molecular formula C19H24N2O4 B14989084 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B14989084
M. Wt: 344.4 g/mol
InChI Key: JQYVUKUDDMKOEA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a morpholine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-furan-2-yl-2-morpholin-4-yl-ethylamine. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride .

The next step involves the reaction of the intermediate with 3-methylphenoxyacetic acid chloride in the presence of a base such as triethylamine to form the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target proteins. The phenoxyacetamide group can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H24N2O4/c1-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-9-24-18)21-7-10-23-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22)

InChI Key

JQYVUKUDDMKOEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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